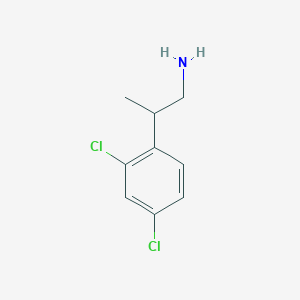

2-(2,4-Dichlorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11Cl2N |

|---|---|

Molecular Weight |

204.09 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11Cl2N/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,5,12H2,1H3 |

InChI Key |

NCCPOZCDZIQOCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of the Amine Moiety

N-Alkylation Reactions for Secondary and Tertiary Amine Formation

N-alkylation of primary amines is a fundamental process for synthesizing more substituted secondary and tertiary amines. wikipedia.org This reaction typically involves the nucleophilic attack of the amine on an alkyl halide in a nucleophilic aliphatic substitution reaction. wikipedia.org However, a significant challenge in the alkylation of primary amines like 2-(2,4-Dichlorophenyl)propan-1-amine is the potential for over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

For example, the reaction of this compound with an alkyl halide (R-X) can produce a mixture of the secondary amine, tertiary amine, and the quaternary ammonium salt. masterorganicchemistry.com

Table 1: Products of N-Alkylation of this compound

| Reactant | Product | Product Class |

| This compound | N-alkyl-2-(2,4-Dichlorophenyl)propan-1-amine | Secondary Amine |

| N-alkyl-2-(2,4-Dichlorophenyl)propan-1-amine | N,N-dialkyl-2-(2,4-Dichlorophenyl)propan-1-amine | Tertiary Amine |

| N,N-dialkyl-2-(2,4-Dichlorophenyl)propan-1-amine | N,N,N-trialkyl-2-(2,4-Dichlorophenyl)propan-1-ammonium halide | Quaternary Ammonium Salt |

Regioselectivity in alkylation becomes critical when a molecule possesses multiple nucleophilic sites. In the case of this compound, the primary site of alkylation is the nitrogen atom of the amine group. Strategies to control the extent of alkylation (mono- vs. di-alkylation) are crucial for achieving selectivity.

To favor the formation of the secondary amine (mono-alkylation), a large excess of the primary amine relative to the alkylating agent can be used. This ensures that the alkyl halide is more likely to react with the abundant starting amine rather than the secondary amine product. Conversely, using an excess of the alkylating agent can drive the reaction towards the formation of the tertiary amine or even the quaternary ammonium salt. masterorganicchemistry.com Alternative approaches, such as reductive amination, are often preferred for the controlled synthesis of secondary and tertiary amines to avoid the issue of over-alkylation. masterorganicchemistry.com

The N-alkylation of this compound with an alkyl halide proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.

The mechanism involves two key steps for the initial alkylation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This leads to the displacement of the halide ion (leaving group) and the formation of a new carbon-nitrogen bond, resulting in a secondary ammonium salt.

Deprotonation: A base, typically an excess of the starting amine or another added base, removes a proton from the nitrogen atom of the ammonium salt. This step neutralizes the positive charge and yields the free secondary amine product.

This process can repeat, with the newly formed secondary amine acting as a nucleophile to react with another molecule of the alkyl halide, leading to the formation of a tertiary amine. The steric hindrance provided by the 2,4-dichlorophenylpropyl group may slightly decrease the nucleophilicity of the amine compared to simpler primary amines, but the inherent reactivity of the secondary amine product often still leads to subsequent alkylation steps. masterorganicchemistry.com

Acylation Reactions and Amide Synthesis

Acylation of the primary amine moiety in this compound is a robust method for synthesizing N-substituted amides. Unlike alkylation, acylation reactions are generally easier to control, as the resulting amide is significantly less nucleophilic than the starting amine, thus preventing further reaction. This reaction involves treating the amine with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. fishersci.co.uk

The synthesis of N-substituted amides from this compound allows for extensive structural diversification. A wide array of acyl groups can be introduced, modifying the molecule's physicochemical properties. The reaction with acyl chlorides, often performed under Schotten-Baumann conditions, is a common and efficient method. fishersci.co.uk This involves reacting the amine with an acyl chloride in the presence of a base (e.g., triethylamine, pyridine (B92270), or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. fishersci.co.ukscribd.com

Table 2: Examples of N-Acylation of this compound

| Acylating Agent | Reagent/Conditions | Product Name |

| Acetyl chloride | Triethylamine, DCM | N-(2-(2,4-Dichlorophenyl)propyl)acetamide |

| Benzoyl chloride | Pyridine, 0°C to RT | N-(2-(2,4-Dichlorophenyl)propyl)benzamide |

| Acetic anhydride | Neat or in aprotic solvent | N-(2-(2,4-Dichlorophenyl)propyl)acetamide |

| Benzoic acid | DCC, DMAP, DCM | N-(2-(2,4-Dichlorophenyl)propyl)benzamide |

| Propanoic acid | HATU, DIEA, DMF | N-(2-(2,4-Dichlorophenyl)propyl)propanamide |

The formation of the amide bond is a cornerstone of synthetic chemistry, and various conditions can be employed to achieve high yields and purity. iajpr.com

Acyl Halides: The reaction between an amine and an acyl chloride is typically rapid and exothermic. It is often carried out in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at room temperature or below (0 °C) to control the reaction rate. A base is required to scavenge the HCl produced. fishersci.co.ukhud.ac.uk

Acid Anhydrides: Anhydrides are also effective acylating agents. The reaction proceeds similarly to that of acyl chlorides, producing a carboxylic acid as a byproduct, which must be neutralized by a base.

Carboxylic Acids and Coupling Reagents: For direct coupling of carboxylic acids with amines, a variety of activating agents are used. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk

Uronium/Aminium Salts: Reagents such as HATU and HBTU are highly efficient coupling agents that form activated esters, leading to rapid amide bond formation at room temperature with high yields, often within 30-60 minutes. fishersci.co.uk These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). fishersci.co.uk

Formation of Imine Derivatives and Schiff Bases

Primary amines, including this compound, react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. libretexts.org The reaction is reversible and is typically catalyzed by acid. lumenlearning.com

The formation of imines is highly dependent on the pH of the reaction medium. The optimal pH is generally mildly acidic (around 4-5). libretexts.org At higher pH, there is insufficient acid to protonate the hydroxyl intermediate to facilitate its removal as water. At lower pH, the amine nucleophile becomes protonated to form a non-nucleophilic ammonium salt, which inhibits the initial nucleophilic attack on the carbonyl carbon. libretexts.orglumenlearning.com

The mechanism proceeds through two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine. lumenlearning.com

Dehydration: The carbinolamine is then protonated on the oxygen by the acid catalyst, turning the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom yields the final imine product. libretexts.orglumenlearning.com

This reaction is a valuable method for derivatizing this compound, leading to a diverse range of Schiff bases with varied structures depending on the carbonyl compound used. science.govresearchgate.netnanobioletters.com

Table 3: Examples of Imine Formation with this compound

| Carbonyl Compound | Conditions | Product Name |

| Benzaldehyde | Toluene, cat. p-TsOH, reflux | (E)-N-Benzylidene-2-(2,4-dichlorophenyl)propan-1-amine |

| Acetone | Methanol, cat. Acetic Acid | N-(Propan-2-ylidene)-2-(2,4-dichlorophenyl)propan-1-amine |

| 4-Methoxybenzaldehyde | Ethanol (B145695), reflux | (E)-N-(4-Methoxybenzylidene)-2-(2,4-dichlorophenyl)propan-1-amine |

| Cyclohexanone | Benzene, Dean-Stark trap | N-Cyclohexylidene-2-(2,4-dichlorophenyl)propan-1-amine |

Other Functional Group Transformations Involving the Amine

The primary amine of this compound serves as a versatile handle for the synthesis of various derivatives through reactions at the nitrogen atom. These transformations are fundamental in medicinal chemistry for modifying a molecule's properties.

The synthesis of urea (B33335) and thiourea (B124793) derivatives from primary amines is a robust and widely utilized set of reactions in organic synthesis. nih.govnih.gov These functional groups are of significant interest due to their presence in numerous biologically active compounds and their ability to participate in hydrogen bonding. nih.gov

Urea Formation

The most direct method for converting a primary amine like this compound into a substituted urea involves its reaction with an isocyanate (R-N=C=O). nih.govwikipedia.org The nucleophilic amine attacks the electrophilic carbon atom of the isocyanate, resulting in the formation of a stable urea linkage. This reaction is typically high-yielding and proceeds under mild conditions. wikipedia.org

Alternative methods circumvent the use of potentially hazardous isocyanates. One common approach involves phosgene (B1210022) (COCl₂) or its safer solid equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI). nih.gov In a reaction with CDI, the amine first forms a carbamoyl-imidazole intermediate, which subsequently reacts with a second amine to yield the final unsymmetrical urea.

The general reaction schemes are as follows:

Via Isocyanate: R-NH₂ + R'-NCO → R-NH-C(O)-NH-R'

Via CDI: R-NH₂ + CDI → R-NH-C(O)-Im → (with R'-NH₂) → R-NH-C(O)-NH-R'

Thiourea Formation

Analogous to urea synthesis, thioureas are readily prepared from primary amines. The most common method is the reaction of the amine with an isothiocyanate (R-N=C=S). mdpi.comresearchgate.net The reaction mechanism mirrors that of urea formation, with the amine's nucleophilic nitrogen attacking the central carbon of the isothiocyanate. researchgate.net

Alternative synthetic routes include the use of thiophosgene (B130339) (CSCl₂) or a two-step, one-pot reaction involving carbon disulfide (CS₂). organic-chemistry.orgnih.gov In the latter process, the amine reacts with CS₂ in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurating agent to yield the isothiocyanate in situ, or it can be reacted with other reagents to form the thiourea derivative. organic-chemistry.org

The following table summarizes general conditions for these transformations based on standard procedures for primary amines.

| Derivative | Reagent | Typical Solvents | Typical Conditions | Reference |

|---|---|---|---|---|

| Substituted Urea | Isocyanate (R'-NCO) | THF, DCM, DMF | Room temperature | nih.govwikipedia.org |

| Substituted Urea | Carbonyldiimidazole (CDI) followed by a second amine | THF, Acetonitrile | Room temperature to moderate heating | nih.gov |

| Substituted Thiourea | Isothiocyanate (R'-NCS) | Acetone, THF, Ethanol | Room temperature or reflux | mdpi.comresearchgate.net |

| Substituted Thiourea | Carbon Disulfide (CS₂) followed by a coupling/desulfurization agent | Ethanol, DMF | Room temperature, often requires a base (e.g., triethylamine) | organic-chemistry.org |

The formation of a sulfonamide is a key transformation for primary amines and represents one of the most important functional groups in medicinal chemistry. researchgate.netnih.gov The standard method for synthesizing sulfonamides from a primary amine is the reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.netsigmaaldrich.com

This reaction, often referred to as the Hinsberg reaction, involves the nucleophilic attack of the amine onto the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion. A base, typically pyridine or an aqueous alkali like sodium hydroxide, is required to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. sigmaaldrich.comlibretexts.org

A wide variety of aryl and alkyl sulfonyl chlorides can be employed, allowing for the synthesis of a diverse library of sulfonamide derivatives. Common reagents include benzenesulfonyl chloride, p-toluenesulfonyl chloride, and dansyl chloride. The resulting N-substituted sulfonamide derived from a primary amine still possesses an acidic proton on the nitrogen, rendering it soluble in aqueous alkali, a characteristic feature used in the classical Hinsberg test to distinguish between primary, secondary, and tertiary amines.

The general reaction is as follows:

R-NH₂ + R'-SO₂Cl + Base → R-NH-SO₂-R' + Base·HCl

The table below outlines typical conditions used for the synthesis of sulfonamides from primary amines.

| Sulfonylating Agent | Typical Base | Typical Solvents | Typical Conditions | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Pyridine | Pyridine (as solvent), DCM, Chloroform | 0 °C to room temperature | researchgate.netsigmaaldrich.com |

| p-Toluenesulfonyl chloride (Tosyl chloride) | Aqueous NaOH or KOH | Water, Diethyl ether (two-phase system) | Room temperature | libretexts.orgnih.gov |

| Methanesulfonyl chloride (Mesyl chloride) | Triethylamine | DCM, THF | 0 °C to room temperature | researchgate.net |

| Dansyl chloride | Sodium bicarbonate | Acetone/Water | Room temperature | sigmaaldrich.com |

Application As a Building Block and Synthetic Intermediate in Complex Molecule Research

Precursor in Heterocyclic Compound Synthesis

The presence of a nucleophilic primary amine group attached to a substituted aromatic scaffold makes 2-(2,4-Dichlorophenyl)propan-1-amine and its derivatives prime candidates for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceutical and agrochemical compounds. nih.govopenmedicinalchemistryjournal.com

Synthesis of Nitrogen-Containing Ring Systems

Derivatives of 2,4-dichloroaniline (B164938) are instrumental in forming a variety of nitrogen-containing ring systems. clockss.orgrsc.org The amine functionality provides a reactive site for cyclization reactions to build rings such as quinolines, indoles, and thiazoles. For instance, the general structure of N-(2,4-dichlorophenyl) can be incorporated into a thiazole (B1198619) ring system. A common synthetic route involves the reaction of an N-(2,4-dichlorophenyl)thiourea derivative with a suitable dielectrophile like 2-chloro-1,1-dimethoxyethane in a refluxing acidic solution. This condensation and cyclization process directly yields the N-aryl-1,3-thiazol-2-amine core.

Below is a table summarizing a representative synthesis for a related N-(2,4-dichlorophenyl) heterocyclic compound.

| Reactants | Reagents/Solvents | Conditions | Product |

| N-(2,4-dichlorophenyl)thiourea, 2-chloro-1,1-dimethoxyethane | Water-methanol mixture, conc. HCl | Reflux, 4 hours | N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine |

This reaction demonstrates the successful integration of the 2,4-dichlorophenylamine moiety into a five-membered heterocyclic system, a common strategy in medicinal chemistry.

Integration into Polycyclic Scaffolds

Polycyclic ring structures are highly sought after in drug discovery as they provide rigid, three-dimensional frameworks that can be tailored to interact with biological targets. nih.gov The development of multi-functional drugs often relies on such complex scaffolds. nih.gov Amines are critical building blocks in the diversity-oriented synthesis of these complex molecules. whiterose.ac.ukcam.ac.uk

While specific examples detailing the integration of this compound into polycyclic scaffolds are not prevalent, its structure is amenable to several powerful synthetic strategies. For example, the amine group can participate in cascade reactions, annulations, or cycloadditions to build additional rings onto the existing phenyl group. nih.gov Methodologies such as transition metal-catalyzed C-H activation/annulation reactions, which often utilize directing groups like hydrazines derived from primary amines, offer a pathway to construct fused ring systems. researchgate.net The dichlorophenyl group can influence the regioselectivity of these cyclizations and modify the electronic properties of the final polycyclic product.

Role in Constructing Libraries of Diverse Chemical Structures

Combinatorial chemistry is a powerful technique used to rapidly generate large numbers of structurally diverse molecules, known as chemical libraries. nih.gov These libraries are essential for high-throughput screening campaigns in drug discovery. nih.gov The process relies on systematically combining a set of "building blocks" in various combinations. nih.gov

Compounds like this compound are ideal building blocks for such libraries due to their defined structure and reactive handle (the amine group). A well-documented example of this approach is the synthesis of 1,4-benzodiazepine (B1214927) libraries, which are constructed from three key components: 2-aminobenzophenones, amino acids, and alkylating agents. researchgate.net In this framework, a substituted amine like this compound could conceptually replace the 2-aminobenzophenone (B122507) component, introducing significant structural diversity into the resulting library. By systematically reacting this amine with a collection of different amino acids and then a variety of alkylating agents, a large and diverse library of novel benzodiazepine-like structures could be efficiently assembled on a solid support. researchgate.net This strategy allows for the exploration of a vast chemical space around a core scaffold, increasing the probability of identifying molecules with desired biological activity.

Use in the Development of New Synthetic Methodologies

The unique electronic and steric characteristics of dichlorinated aromatic amines make them useful substrates for testing and refining new synthetic methods, particularly in catalysis and solid-phase synthesis.

Catalyst Development for Dichlorophenylamine Derivatives

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, and significant research is dedicated to developing efficient catalysts for these reactions, such as the Buchwald-Hartwig cross-coupling. Substrates containing electron-withdrawing groups, such as the chloro-substituents on 2,4-dichloroaniline, can be challenging for some catalytic systems. Therefore, they serve as excellent test substrates for new catalyst development.

For example, the synthesis of 2,4-dichloroaniline itself via the reduction of 2,4-dichloronitrobenzene (B57281) has been optimized through the development of novel catalysts. One patented method employs a composite metal catalyst for the hydrogenation of 2,4-dichloronitrobenzene in methanol. google.com This approach provides a cleaner production process compared to older methods and highlights the ongoing need for specialized catalysts to handle halogenated intermediates efficiently. google.com Furthermore, developing robust catalysts, such as those based on cobalt or palladium, for C-N coupling reactions involving sterically hindered or electronically deactivated anilines is an active area of research. acs.orgbeilstein-journals.org

Linker Chemistry in Solid-Phase Organic Synthesis

In solid-phase organic synthesis (SPOS), a linker is a crucial molecule that connects the first building block to an insoluble polymer support. nih.gov The linker must be stable to a wide range of reaction conditions but cleavable under specific, mild conditions to release the final product. nih.govdtu.dk

A novel, highly stable linker for SPOS has been developed based on a structure closely related to this compound: (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol. nih.gov This Hydroxytetrachlorodiphenylmethyl (HTPM) linker is used to immobilize carboxylic acids, amines, and alcohols onto a polymer support. nih.gov The presence of multiple chlorine atoms on the phenyl rings provides exceptional stability against a wide variety of nucleophiles and both Brønsted and Lewis acids and bases. nih.gov Despite this stability, the synthesized molecules can be cleanly cleaved from the linker using a relatively mild solvolytic displacement with 20% trifluoroacetic acid (TFA). nih.gov

The key properties of this 2,4-dichlorophenyl-containing linker are summarized in the table below.

| Linker Type | Attached Molecules | Stability | Cleavage Condition | Key Advantage |

| Hydroxytetrachlorodiphenylmethyl (HTPM) | Carboxylic acids, amines, alcohols, phenols | Stable to a wide variety of nucleophiles, Brønsted/Lewis acids and bases | 20% Trifluoroacetic Acid (TFA) in CH₂Cl₂ | High stability to diverse reaction conditions with a mild, specific cleavage method. nih.gov |

The development of such linkers is critical for expanding the scope of reactions that can be performed on a solid support, enabling the efficient synthesis of complex molecules and chemical libraries. nih.govacs.org

Contributions to Advanced Materials Research (as a building block)

Extensive searches of scientific literature and patent databases did not yield specific research detailing the application of this compound as a building block in the synthesis of advanced materials. While primary amines as a class are fundamental precursors in the development of various polymers, including polyamides, polyimides, and epoxy resins, the direct utilization of this specific dichlorinated propanamine in materials science is not documented in readily available sources.

The potential for this compound to serve as a monomer or an intermediate in this field would theoretically stem from the reactivity of its primary amine group. This functional group could, for instance, undergo condensation polymerization with dicarboxylic acids to form polyamides, or react with epoxides to create cross-linked epoxy networks. The presence of the dichlorophenyl moiety could impart specific properties to the resulting material, such as increased thermal stability, flame retardancy, or a high refractive index.

However, without specific studies or documented applications, any discussion of its role in advanced materials remains speculative. The research community has not published findings on the polymerization of this compound or its incorporation into functional material backbones. Consequently, there are no detailed research findings or data on the properties of materials derived from this compound to report.

The following data table is provided as a structural placeholder, but remains unpopulated due to the absence of relevant experimental data in the surveyed literature.

Table 1: Potential Material Properties (Hypothetical)

No published data is available for materials synthesized using this compound. This table is a template for data that would be relevant if such research existed.

| Material Class | Monomer Composition | Resulting Material Property | Potential Application |

| Polyamide | This compound + Diacid X | - | - |

| Epoxy Resin | This compound + Epoxide Y | - | - |

| Polyimide | This compound + Dianhydride Z | - | - |

Spectroscopic and Crystallographic Elucidation of Structure and Conformation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. uvic.ca

Multi-dimensional NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the covalent framework of 2-(2,4-Dichlorophenyl)propan-1-amine.

Correlation Spectroscopy (COSY): This ¹H-¹H experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would reveal correlations between the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃) of the propanamine side chain, confirming their connectivity. Cross-peaks would also be observed between the protons on the dichlorophenyl ring that are adjacent to one another.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. youtube.com This allows for the definitive assignment of each carbon atom that bears protons by linking its signal to the already-assigned proton signal. For the title compound, this would map the signals of the aromatic CHs, the side-chain CH, CH₂, and CH₃.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.com This is crucial for piecing together the entire molecular skeleton. For instance, an HMBC spectrum would show a correlation from the methyl protons to the methine carbon, and from the methylene protons to the aromatic carbon to which the propyl group is attached, thus connecting the side chain to the dichlorophenyl ring. science.gov

The following table summarizes the expected NMR data for this compound based on its structure.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Amine (NH₂) | Broad singlet (~1.5-2.5) | - | CH₂ |

| Methylene (CH₂) | Multiplet (~2.8-3.0) | ~45-50 | CH, Aromatic C (ipso) |

| Methine (CH) | Multiplet (~3.1-3.3) | ~35-40 | CH₃, CH₂, Aromatic C (ipso), Aromatic C (ortho) |

| Methyl (CH₃) | Doublet (~1.1-1.3) | ~18-22 | CH, CH₂ |

| Aromatic CH (Position 3) | Doublet (~7.4) | ~130-135 | Aromatic C-Cl (C4), Aromatic C (C1) |

| Aromatic CH (Position 5) | Doublet of doublets (~7.2) | ~127-130 | Aromatic C-Cl (C4), Aromatic C (C6) |

| Aromatic CH (Position 6) | Doublet (~7.3) | ~128-132 | Aromatic C-Cl (C2), Aromatic C (C5) |

| Aromatic C-Cl (C2, C4) | - | ~132-136 | - |

| Aromatic C (ipso, C1) | - | ~138-142 | CH, CH₂ |

Note: Chemical shifts are estimates and can vary based on solvent and experimental conditions.

Since this compound possesses a stereocenter at the methine carbon, it exists as a pair of enantiomers. Chiral NMR spectroscopy is a powerful method for determining the enantiomeric excess (ee) of a sample. This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).

The reaction with a CDA, such as Mosher's acid, converts the enantiomers into a pair of diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum. mdpi.com Similarly, a chiral-at-metal complex can be used to generate diastereomeric complexes that can be distinguished by ¹H NMR. nih.gov The relative integration of the signals corresponding to each diastereomer allows for the precise and accurate quantification of the enantiomeric excess. nih.gov

The flexibility of the propanamine side chain allows for multiple conformations due to rotation around the C-C single bonds. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these conformational dynamics. unibas.it

At low temperatures, the rotation around bonds may become slow on the NMR timescale, potentially leading to the appearance of distinct signals for protons that are equivalent at room temperature. As the temperature is increased, these signals broaden, coalesce, and eventually sharpen into a time-averaged signal. unibas.it By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for bond rotation, providing quantitative information about the conformational energy barriers within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for analyzing its fragmentation patterns to support structural elucidation. nih.gov

For this compound (Molecular Formula: C₉H₁₁Cl₂N), HRMS can measure the mass of the molecular ion with a precision of a few parts per million (ppm). This allows for the unambiguous confirmation of the molecular formula by comparing the experimentally measured exact mass to the theoretically calculated mass.

Tandem mass spectrometry (MS/MS) experiments on the molecular ion can reveal characteristic fragmentation pathways. Common fragmentation for this molecule would involve the cleavage of the C-C bonds in the side chain and the loss of the amine group.

| Ion Description | Proposed Formula | Calculated m/z (Monoisotopic) | Fragmentation Pathway |

| Molecular Ion [M]⁺˙ | [C₉H₁₁Cl₂N]⁺˙ | 203.0268 | - |

| Loss of methyl radical | [C₈H₈Cl₂N]⁺ | 188.0034 | [M]⁺˙ - •CH₃ |

| Loss of aminomethyl radical | [C₈H₈Cl₂]⁺˙ | 174.0003 | [M]⁺˙ - •CH₂NH₂ (via rearrangement) |

| Dichlorophenylmethyl cation | [C₇H₅Cl₂]⁺ | 158.9768 | Cleavage of the bond between CH and the aromatic ring |

| Benzylic cleavage | [C₂H₆N]⁺ | 44.0497 | Cleavage of the bond between CH and CH₂ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. sapub.org Each technique is based on different principles (IR absorption vs. Raman scattering) and can provide complementary data. thermofisher.com For this compound, the spectra would be dominated by vibrations characteristic of the primary amine, the dichlorinated aromatic ring, and the aliphatic side chain. nih.gov

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | FT-IR | 3300 - 3500 (two bands) | Symmetric and asymmetric stretching of amine |

| C-H Stretch (Aromatic) | FT-IR/Raman | 3000 - 3100 | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch (Aliphatic) | FT-IR/Raman | 2850 - 3000 | Stretching of C-H bonds in the propyl chain |

| N-H Bend (Scissoring) | FT-IR | 1590 - 1650 | Bending motion of the -NH₂ group |

| C=C Stretch (Aromatic) | FT-IR/Raman | 1450 - 1600 | In-plane stretching of the phenyl ring |

| C-H Bend (Aliphatic) | FT-IR | 1350 - 1470 | Bending of CH₃ and CH₂ groups |

| C-N Stretch | FT-IR | 1020 - 1250 | Stretching of the carbon-nitrogen bond |

| C-Cl Stretch | FT-IR/Raman | 600 - 800 | Stretching of the carbon-chlorine bonds |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. cam.ac.uk A single-crystal X-ray diffraction analysis of this compound would provide definitive information on bond lengths, bond angles, and torsional angles.

This technique would reveal the preferred conformation of the molecule in the crystal lattice, including the orientation of the propanamine side chain relative to the plane of the dichlorophenyl ring. Furthermore, it would elucidate the nature of intermolecular interactions that stabilize the crystal structure. For this compound, hydrogen bonding involving the primary amine group (e.g., N-H···N interactions between adjacent molecules) is expected to be a dominant feature in the crystal packing. benthamopen.com

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles between them. |

| Torsional Angles | The dihedral angles that define the molecule's conformation. |

| Intermolecular Contacts | Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Analysis of Crystal Packing and Hydrogen Bonding Networks

Investigations of Polymorphism and Co-crystallization

There is currently a lack of published research specifically investigating the polymorphism or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules and can be influenced by factors such as conformational flexibility and intermolecular interactions. Given the rotational freedom around the C-C single bonds in the propanamine side chain, it is conceivable that different conformers could lead to different crystalline arrangements.

Similarly, the formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, has not been reported for this compound. The primary amine group would be a prime site for forming hydrogen bonds with suitable co-former molecules, suggesting that the formation of co-crystals is theoretically possible. However, dedicated screening and characterization studies would be required to identify and analyze any potential polymorphic or co-crystalline forms. Without such studies, no definitive statements can be made regarding these aspects for this compound.

Computational and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational for investigating the properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. DFT, which includes electron correlation effects, is often favored for its balance of accuracy and computational cost, while HF provides a valuable, albeit less precise, baseline. A comprehensive search of peer-reviewed scientific literature and chemical databases did not yield specific studies applying these methods to 2-(2,4-Dichlorophenyl)propan-1-amine. Therefore, the following subsections describe the standard analyses that would be performed in such a study.

The first step in a computational study is geometry optimization, a process that locates the minimum energy arrangement of atoms in the molecule. This provides the most stable three-dimensional structure, yielding crucial data on bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, with rotatable bonds, a conformational landscape analysis is necessary. This involves systematically exploring different spatial arrangements (conformers) to identify all low-energy structures and the global minimum, which represents the most populated conformation at equilibrium.

A literature search did not provide specific optimized geometric parameters or conformational analysis data for this compound.

Once the geometry is optimized, the electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another vital property. It is a color-coded map that illustrates the charge distribution around the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This map is invaluable for predicting how the molecule will interact with other chemical species.

Specific values for the HOMO-LUMO gap and detailed MEP surface analysis for this compound are not available in published computational studies.

Theoretical vibrational frequency calculations predict the frequencies at which a molecule will absorb infrared radiation, corresponding to its fundamental modes of vibration (stretching, bending, etc.). These calculated frequencies can be correlated with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This comparison helps to validate the accuracy of the computational model and aids in the assignment of spectral bands to specific molecular motions.

No computational studies detailing the calculated vibrational frequencies for this compound were found in the scientific literature.

Reactivity indices, derived from DFT, provide quantitative measures of a molecule's reactivity. Fukui functions are particularly important local reactivity descriptors. They identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by analyzing how the electron density changes upon the addition or removal of an electron. This allows for a precise prediction of the most reactive sites in the molecule.

Detailed analysis of reactivity indices and Fukui functions specific to this compound has not been reported in the available literature.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule, revealing how it behaves in a dynamic environment, such as in a solvent like water. This method is crucial for understanding the flexibility of the molecule, identifying stable conformations, and observing how it interacts with its surroundings on a pico- to microsecond timescale.

A search of the scientific literature found no specific molecular dynamics simulation studies focused on the conformational sampling and dynamics of this compound.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling a proposed reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and understanding its kinetics. This modeling can confirm or refute proposed mechanisms and guide the design of more efficient synthetic routes.

No published studies modeling the reaction mechanisms or characterizing transition states involving the synthesis or reaction of this compound were identified.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties, respectively. libretexts.org These models are instrumental in predicting the behavior of new or untested chemical entities, thereby streamlining the research and development process in various scientific fields. mdpi.com For a molecule such as this compound, QSRR/QSPR studies can provide valuable insights into its potential reactivity in chemical transformations and its key physicochemical characteristics.

The fundamental principle of these studies lies in the hypothesis that the structure of a molecule, quantified by molecular descriptors, dictates its macroscopic properties. libretexts.org Molecular descriptors are numerical values that encode different aspects of a molecule's topology, geometry, and electronic makeup. By employing statistical methods, a relationship between these descriptors and an experimentally determined property can be formulated.

Detailed Research Findings

While specific QSRR/QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be illustrated through research on analogous compounds, such as other substituted aromatic amines and phenylpropanamine derivatives. nih.govnih.gov These studies often explore relationships between structural features and properties like toxicity, receptor binding affinity, and various physicochemical parameters. nih.govmdpi.com

Commonly employed molecular descriptors in studies of similar compounds include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as molecular connectivity indices and Wiener indices.

Geometrical descriptors: These are derived from the three-dimensional structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These quantify the electronic aspects of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Physicochemical descriptors: These include parameters like the logarithm of the octanol-water partition coefficient (logP), which is a measure of lipophilicity, molar refractivity (a measure of polarizability), and Hammett constants, which account for the electronic effects of substituents on an aromatic ring. nih.govyoutube.com

A hypothetical QSPR model for predicting a specific property of a series of dichlorophenylpropanamine analogs, including this compound, might take the form of a multiple linear regression (MLR) equation:

Property = c0 + c1(Descriptor 1) + c2(Descriptor 2) + c3(Descriptor 3) + ...

Where 'c' represents the regression coefficients determined from the statistical analysis of a training set of molecules.

Illustrative Data Tables

To demonstrate the application of QSPR, the following interactive table presents hypothetical data for a series of substituted phenylpropanamine derivatives, illustrating the relationship between selected molecular descriptors and a physicochemical property, such as the octanol-water partition coefficient (logP), a crucial parameter in assessing a molecule's environmental fate and biological uptake.

| Compound | Substituent | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|---|

| Phenylpropan-1-amine | H | 135.21 | 1.38 | 26.02 |

| 2-(4-Chlorophenyl)propan-1-amine | 4-Cl | 169.65 | 2.09 | 26.02 |

| This compound | 2,4-diCl | 204.10 | 2.80 | 26.02 |

| 2-(4-Methylphenyl)propan-1-amine | 4-CH3 | 149.23 | 1.88 | 26.02 |

| 2-(4-Methoxyphenyl)propan-1-amine | 4-OCH3 | 165.23 | 1.57 | 35.25 |

In a QSRR context, one might investigate the relationship between structural descriptors and a measure of chemical reactivity, for instance, the rate constant of a specific reaction. The following table provides an illustrative example for a series of hypothetical substituted aromatic amines.

| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Reaction Rate Constant (k) |

|---|---|---|---|---|

| Aromatic Amine 1 | -NO2 | -6.85 | -1.75 | 0.05 |

| Aromatic Amine 2 | -Cl | -6.20 | -1.10 | 0.25 |

| Aromatic Amine 3 (Analog) | -H | -5.95 | -0.90 | 0.50 |

| Aromatic Amine 4 | -CH3 | -5.70 | -0.75 | 1.20 |

| This compound | 2,4-diCl | -6.50 | -1.30 | 0.15 |

These tables serve to illustrate the type of data that would be generated and analyzed in QSRR/QSPR studies of this compound and its analogs. The development of robust and predictive models relies on the careful selection of a diverse set of compounds for the training set and rigorous statistical validation of the resulting equations. mdpi.com

Analytical Methodologies for Purity and Process Monitoring in Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for the detailed analysis of "2-(2,4-Dichlorophenyl)propan-1-amine," enabling both the separation of enantiomers and the detection of trace impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstones of these analytical efforts.

High-Performance Liquid Chromatography (HPLC) with Chiral Separation

Due to the presence of a chiral center, the separation of the enantiomers of "this compound" is of significant interest in research. Chiral HPLC is the most effective method for achieving this separation and determining the enantiomeric purity. mdpi.com This technique relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the enantioseparation of chiral amines and their derivatives. mdpi.com Columns like those with cellulose tris(3,5-dichlorophenylcarbamate) immobilized on a silica (B1680970) gel support have demonstrated success in separating similar chiral compounds. The choice of mobile phase is also critical and often consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol (B145695). The addition of a small amount of a basic modifier, like diethylamine, can be crucial for achieving good peak shape and resolution by minimizing undesirable interactions with the stationary phase. mdpi.com

The enantiomeric excess (e.e.) is a critical parameter determined by chiral HPLC, which quantifies the purity of one enantiomer over the other. This is calculated from the peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Illustrative Chiral HPLC Separation Parameters for a Related Aromatic Amine

| Parameter | Value |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of "this compound" and for identifying and quantifying trace impurities. This method is particularly well-suited for volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components and detects the resulting ions, providing a unique mass spectrum for each compound that acts as a chemical fingerprint.

For the analysis of chlorinated compounds, a capillary GC column with a low- to mid-polarity stationary phase is often employed. The mass spectrometer can be operated in full-scan mode to identify unknown impurities by comparing their mass spectra to spectral libraries. For quantitative analysis of known impurities, selected ion monitoring (SIM) mode can be used, which offers higher sensitivity and specificity by monitoring only a few characteristic ions for the target analyte.

Potential impurities that could be monitored in a research setting include starting materials, by-products from the synthesis, or degradation products. Given the structure of "this compound," potential impurities might include isomers, precursors like 2,4-dichlorophenylacetone (B1349304), or products of side reactions. Derivatization may sometimes be employed to improve the chromatographic properties of the amine and its potential impurities. phenomenex.com

Interactive Data Table: Example GC-MS Conditions for Trace Impurity Analysis

| Parameter | Value |

| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Carrier Gas | Helium at 1.2 mL/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

Spectrophotometric Methods for Concentration Determination in Research Solutions

While chromatographic techniques provide detailed separation and identification, spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simpler and more rapid approach for determining the concentration of "this compound" in research solutions.

For enhanced selectivity and sensitivity, especially in the presence of interfering substances, derivatization with a chromogenic reagent can be employed. Reagents like 2,4-dinitrofluorobenzene (DNFB) react with primary amines to form colored products that can be measured in the visible region of the spectrum. researchgate.netresearchgate.net This reaction typically results in a product with a strong absorbance at a specific wavelength, allowing for quantification even at low concentrations. researchgate.net The reaction conditions, such as pH, temperature, and reagent concentration, would need to be optimized for the specific amine. nih.gov

Interactive Data Table: Hypothetical Spectrophotometric Parameters

| Parameter | Potential Value |

| Solvent | Ethanol |

| Anticipated λmax (Direct) | ~280 - 290 nm |

| Derivatizing Reagent | 2,4-Dinitrofluorobenzene (DNFB) |

| λmax of DNFB Derivative | ~360 - 380 nm |

| Linear Range (Hypothetical) | 1 - 20 µg/mL |

Method Validation Protocols for Research Applications (e.g., recovery, linearity, precision)

To ensure that the analytical methods used in research are reliable and produce accurate and reproducible data, they must be validated. wjarr.comresearchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters for validation in a research context include recovery, linearity, and precision.

Recovery: This parameter assesses the accuracy of the method by determining the percentage of a known amount of analyte that is recovered from a sample matrix. It is typically evaluated by spiking a blank matrix with the analyte at different concentration levels. For HPLC and GC-MS methods, recoveries are expected to be within an acceptable range, often between 80% and 120%, depending on the analyte concentration. nih.gov

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. This is determined by analyzing a series of standards of known concentrations and plotting the response (e.g., peak area) against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. nih.gov

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision can be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For analytical methods in a research setting, an RSD of less than 5% is often considered acceptable, though this can vary depending on the application and concentration level. researchgate.net

Interactive Data Table: Representative Method Validation Data for a Chiral HPLC Method

| Validation Parameter | Specification | Result |

| Recovery | 90-110% | 98.5% |

| Linearity (r²) | ≥ 0.995 | 0.9992 |

| Precision (RSD) | ≤ 2.0% | 1.2% |

Interactive Data Table: Representative Method Validation Data for a GC-MS Impurity Analysis

| Validation Parameter | Specification | Result |

| Recovery | 85-115% | 95.2% |

| Linearity (r²) | ≥ 0.990 | 0.9975 |

| Precision (RSD) | ≤ 5.0% | 3.8% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.